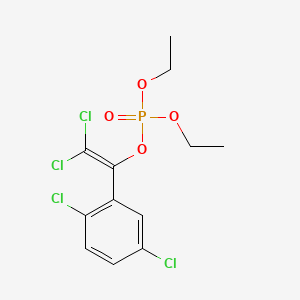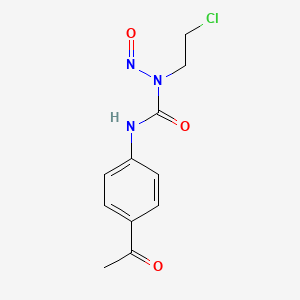
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitrosourea group, which is often associated with alkylating agents used in chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea typically involves the reaction of 4-acetylphenyl isocyanate with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The nitrosation step involves the use of nitrous acid or its derivatives to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an alkylating agent.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea involves the alkylation of DNA, which can lead to the disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells. The molecular targets include DNA bases, and the pathways involved are those related to DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used in cancer treatment.
Semustine (MeCCNU): A derivative of carmustine with similar applications.
Uniqueness
3-(4-Acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitrosourea compounds. Its acetylphenyl group may influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.
属性
CAS 编号 |
13909-27-8 |
|---|---|
分子式 |
C11H12ClN3O3 |
分子量 |
269.68 g/mol |
IUPAC 名称 |
3-(4-acetylphenyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H12ClN3O3/c1-8(16)9-2-4-10(5-3-9)13-11(17)15(14-18)7-6-12/h2-5H,6-7H2,1H3,(H,13,17) |
InChI 键 |
ORTCFPGDEOWLRK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
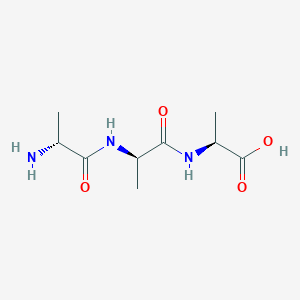
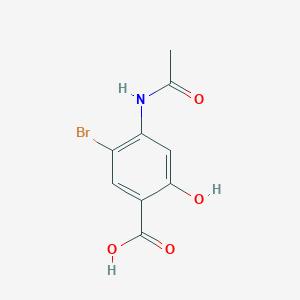

![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
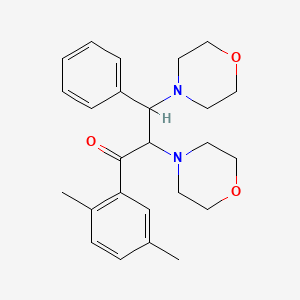
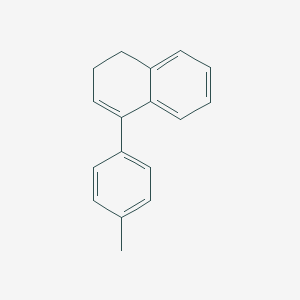
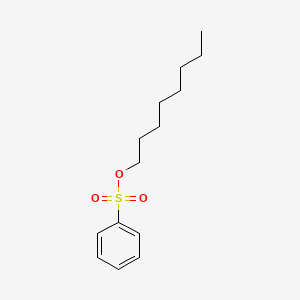
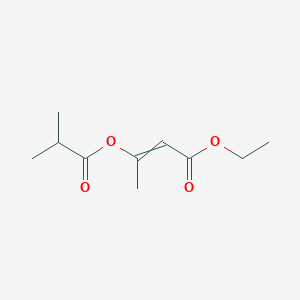
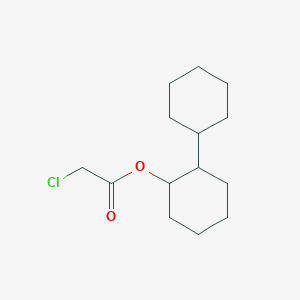
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)

